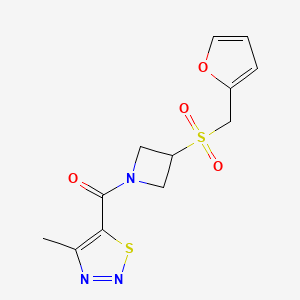
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: is a complex organic compound featuring a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan, sulfonyl, azetidine, and thiadiazole moieties within a single molecule provides a rich platform for chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
-
Formation of the Furan-2-ylmethyl Sulfonyl Intermediate
Starting Material: Furan-2-ylmethanol
Reagent: Sulfonyl chloride
Conditions: Base (e.g., pyridine), solvent (e.g., dichloromethane), room temperature
-
Synthesis of Azetidin-1-yl Intermediate
Starting Material: Azetidine
Reagent: Appropriate alkylating agent
Conditions: Solvent (e.g., acetonitrile), elevated temperature
-
Coupling of Intermediates
Reagents: Furan-2-ylmethyl sulfonyl intermediate, azetidin-1-yl intermediate
Conditions: Solvent (e.g., DMF), coupling agent (e.g., EDCI), room temperature
-
Formation of the Thiadiazole Ring
Starting Material: Appropriate precursor (e.g., thiosemicarbazide)
Reagent: Methylating agent
Conditions: Solvent (e.g., ethanol), reflux
-
Final Coupling
Reagents: Azetidin-1-yl intermediate, thiadiazole intermediate
Conditions: Solvent (e.g., THF), base (e.g., triethylamine), room temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Solvent (e.g., acetonitrile), room temperature
Products: Oxidized derivatives of the furan or thiadiazole rings
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Solvent (e.g., THF), low temperature
Products: Reduced forms of the sulfonyl or azetidine groups
-
Substitution
Reagents: Nucleophiles like amines or thiols
Conditions: Solvent (e.g., DMF), elevated temperature
Products: Substituted derivatives at the furan or thiadiazole rings
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Acetonitrile, THF, DMF
Conditions: Room temperature to reflux, depending on the reaction
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. The azetidine and thiadiazole rings are known to interact with various biological targets, suggesting possible applications in the development of antimicrobial, anticancer, or anti-inflammatory agents.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The unique combination of functional groups may allow for selective targeting of specific enzymes or receptors, leading to the development of novel drugs with improved efficacy and reduced side effects.
Industry
Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Wirkmechanismus
The mechanism of action of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine and thiadiazole rings may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-chloro-1,2,3-thiadiazol-5-yl)methanone
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
The uniqueness of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. Compared to similar compounds, the presence of the methyl group on the thiadiazole ring may influence its reactivity and binding characteristics, potentially leading to different biological activities and applications.
Eigenschaften
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8-11(20-14-13-8)12(16)15-5-10(6-15)21(17,18)7-9-3-2-4-19-9/h2-4,10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHLSBJWDUGXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2633337.png)
![N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633338.png)
amino}acetamide](/img/structure/B2633339.png)

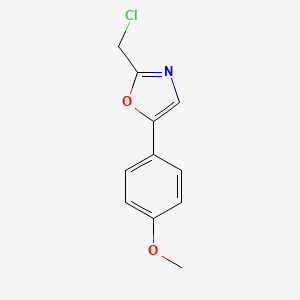
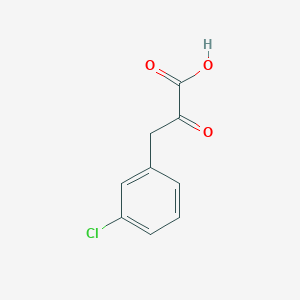
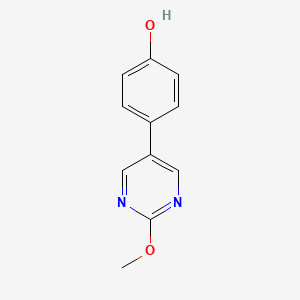
![3-(phenylsulfanyl)-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one](/img/structure/B2633345.png)
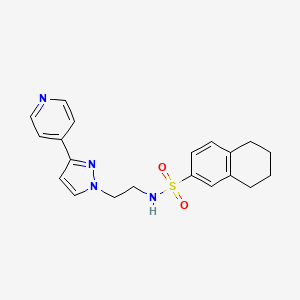
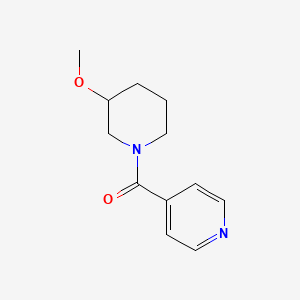
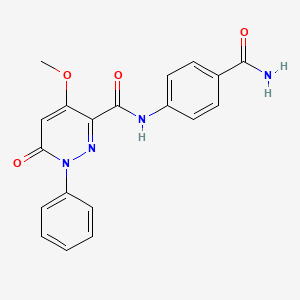

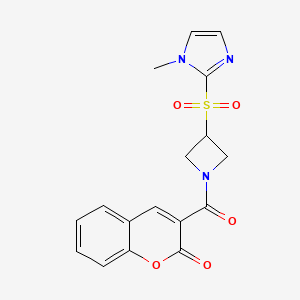
![3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2633358.png)
